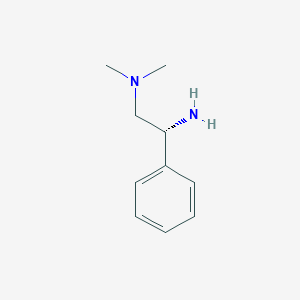

(R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine

Beschreibung

Eigenschaften

IUPAC Name |

(1R)-N',N'-dimethyl-1-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGAXSHDDOESHB-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001248403 | |

| Record name | (1R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174636-94-3 | |

| Record name | (1R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174636-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine synthesis protocol

An In-Depth Technical Guide to the Synthesis of (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine

Authored by a Senior Application Scientist

Introduction: The Significance of Chiral Diamines

Chiral 1,2-diamines are foundational building blocks in modern chemical synthesis, serving as indispensable ligands in asymmetric catalysis and as key structural motifs in numerous pharmaceutical agents.[1][2][3][4] Their ability to form stable chelate complexes with metal centers allows for the creation of highly organized, chiral environments, which is crucial for controlling the stereochemical outcome of a wide range of chemical transformations.[5][6] Among these, (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine is a valuable, non-C2-symmetric ligand whose distinct electronic and steric properties, conferred by the dimethylated nitrogen, offer unique advantages in catalysis.

This guide provides a comprehensive, technically-grounded protocol for the synthesis of (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine. The narrative emphasizes the causal relationships behind procedural choices, ensuring the protocol is not merely a set of instructions but a self-validating system for reproducible, high-fidelity synthesis. The primary and most robust strategy discussed is the permethylation of the parent diamine, (R)-1-phenyl-1,2-ethanediamine, via the Eschweiler-Clarke reaction—a classic and highly reliable method for the methylation of amines.

Synthetic Strategy: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is the cornerstone for the efficient synthesis of tertiary amines from primary or secondary amine precursors.[7][8] This method utilizes an excess of formaldehyde and formic acid to achieve exhaustive methylation.[9][10] The reaction is particularly well-suited for this synthesis due to two critical features:

-

Prevention of Overalkylation: The mechanism inherently stops at the tertiary amine stage, completely avoiding the formation of quaternary ammonium salts, which can be a significant issue with other alkylating agents like methyl iodide.[9][11]

-

Stereochemical Integrity: The reaction conditions are mild enough that chiral centers, particularly those adjacent to the reacting amine, typically do not racemize.[9]

The overall transformation is a reductive amination process where formaldehyde provides the methyl group carbon and formic acid serves as the terminal reductant (hydride source).[12]

Overall Synthetic Workflow

The synthesis begins with the commercially available or independently synthesized chiral precursor, (R)-1-phenyl-1,2-ethanediamine. This precursor is then subjected to permethylation at the primary amine (N2) position.

Caption: Synthetic workflow for the target compound.

Reaction Mechanism: A Step-by-Step Explanation

The causality of the Eschweiler-Clarke reaction is rooted in a sequence of imine/iminium ion formation and subsequent hydride reduction.

-

Iminium Ion Formation: The primary amine of (R)-1-phenyl-1,2-ethanediamine first attacks formaldehyde to form a hemiaminal intermediate. This species readily dehydrates to yield a reactive iminium ion.

-

First Hydride Transfer: Formic acid (or its conjugate base, formate) transfers a hydride to the electrophilic carbon of the iminium ion, yielding the monomethylated secondary amine. This step releases carbon dioxide, an entropically favorable process that drives the reaction forward.[9]

-

Second Methylation: The resulting secondary amine is more nucleophilic than the starting primary amine and rapidly undergoes the same sequence again—reaction with a second equivalent of formaldehyde to form a new iminium ion.

-

Final Hydride Transfer: A second hydride transfer from formic acid furnishes the final tertiary amine product, (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine. The reaction ceases at this stage because the tertiary amine cannot form an iminium ion with formaldehyde.[9][11]

Caption: Mechanistic pathway of the Eschweiler-Clarke reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and clarity, with integrated checkpoints for reaction monitoring and validation.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Moles (Typical) | Volume/Mass (Typical) | Justification/Role |

| (R)-1-phenyl-1,2-ethanediamine | 136.20 | 1.0 eq (e.g., 0.05 mol) | 6.81 g | Chiral starting material |

| Formic Acid (98-100%) | 46.03 | > 4.0 eq | ~10 mL | Hydride source (reductant) and reaction solvent; excess drives the reaction. |

| Formaldehyde (37% aq. solution) | 30.03 | > 4.0 eq | ~10 mL | C1 source for methylation; excess ensures complete conversion. |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | 50% aq. solution | Used during work-up to basify the solution and liberate the free amine. |

| Dichloromethane (DCM) or Diethyl Ether | - | As needed | ~150 mL | Organic solvent for product extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | ~5-10 g | Drying agent to remove residual water from the organic extract. |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-1-phenyl-1,2-ethanediamine (6.81 g, 0.05 mol).

-

Causality Check: The reflux condenser is essential to prevent the loss of volatile reagents (formaldehyde) and solvent upon heating.

-

-

Reagent Addition:

-

In a fume hood, carefully add formic acid (10 mL) to the flask, followed by the aqueous formaldehyde solution (10 mL).

-

Expert Insight: The addition may be exothermic. While cooling is not typically required, the reagents should be added cautiously. The order of addition is not critical, but adding the acids to the amine is standard practice.

-

-

Reaction Execution & Monitoring:

-

Heat the reaction mixture to 80-90 °C using an oil bath.[11] Vigorous gas evolution (CO₂) should be observed. Maintain this temperature for 12-18 hours.

-

Self-Validation: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A sample can be taken, quenched in a basic solution, extracted, and analyzed. The disappearance of the starting material and intermediate monomethylated product indicates completion.

-

-

Work-Up and Product Isolation:

-

Cool the reaction mixture to room temperature. The solution will be acidic.

-

Carefully pour the mixture into a beaker containing ice (~50 g) and slowly basify by adding 50% aqueous NaOH solution until the pH is >12. This step must be performed in an ice bath to dissipate the heat from the acid-base neutralization.

-

Causality Check: Basification is critical. The product exists as an ammonium salt in the acidic solution. Deprotonation to the free amine is necessary to render it soluble in the organic extraction solvent.

-

Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers.

-

-

Purification:

-

Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil is the target compound. For highest purity, the product can be purified by vacuum distillation. The final product is a liquid that should be stored under an inert atmosphere as amines can be sensitive to air oxidation.[13]

-

Expected Yield and Characterization

-

Yield: Typical yields for this reaction are generally high, often in the range of 85-95%.

-

Characterization: The identity and purity of the final product, (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine, should be confirmed by:

-

¹H and ¹³C NMR spectroscopy to verify the structure.

-

Mass spectrometry to confirm the molecular weight (164.25 g/mol ).[14]

-

Chiral HPLC or polarimetry to confirm that the stereochemical integrity has been maintained.

-

Conclusion

The synthesis of (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine via the Eschweiler-Clarke reaction represents a highly efficient, reliable, and scalable method. By understanding the underlying mechanism and the rationale for each procedural step, researchers can confidently execute this protocol to obtain high-purity material for applications in asymmetric synthesis and drug discovery. The inherent advantages of the reaction—namely the prevention of overalkylation and the preservation of stereochemistry—make it a superior choice for the N-methylation of valuable chiral amines.

References

-

Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London). [Link]

-

Mancin, F., Scrimin, P., Tecilla, P., & Tonellato, U. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]

-

Gladiali, S., & Alberico, E. (2006). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 106(8), 3258–3307. [Link]

-

de Souza, R. O. M. A., et al. (2022). Synthesis of Chiral 1,5-Diamines Derived from (R)-(+)-Camphor. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia. [Link]

-

Brewer, C. T., & Brewer, G. (2012). Chirality transfer in the reaction of chiral phenylglycinol with a salicylaldehyde, a prochiral aldehyde. ResearchGate. [Link]

-

NROChemistry. Eschweiler-Clarke Reaction. NROChemistry. [Link]

-

Wills, M., et al. (2011). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. ResearchGate. [Link]

-

Organic Chemistry Portal. Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

-

Name-Reaction.com. (2026). Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

-

Wang, Y., et al. (2021). Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction. ACS Omega, 6(8), 5535–5543. [Link]

-

Feng, X., Liu, X., & Lin, L. (2015). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 2(2), 194-198. [Link]

-

D'hooghe, M., et al. (2010). Synthetic procedure for β,γ–diamino esters by reductive amination of Phe-derived β–ketoester 1. ResearchGate. [Link]

-

National Center for Biotechnology Information. (1R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine. PubChem Compound Database. [Link]

-

The Organic Chemist. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]

-

PrepChem.com. Preparation of N,N-dimethyl-p-phenylenediamine. PrepChem.com. [Link]

-

ResearchGate. (2016). Structures of (a) phenylglycinol (* indicates the chiral center), and (b) azophenolic crown ether. ResearchGate. [Link]

-

ChemSynthesis. N,N'-dimethyl-1,2-diphenylethane-1,2-diamine. ChemSynthesis. [Link]

-

Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information. N,N'-dimethyl-1-phenylethane-1,2-diamine. PubChem Compound Database. [Link]

-

Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

Sources

- 1. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Chiral Vicinal Diamines for Asymmetric Synthesis [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 8. name-reaction.com [name-reaction.com]

- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. prepchem.com [prepchem.com]

- 14. (1R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine | C10H16N2 | CID 7131021 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Alchemist's Guide to Chiral Vicinal Diamines: From Benchtop to Biologically Active Molecules

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Importance of the 1,2-Diamine Motif

In the intricate world of molecular architecture, the chiral vicinal diamine (1,2-diamine) scaffold stands as a cornerstone of modern organic and medicinal chemistry.[1][2][3][4] These C2-symmetric structures are not merely molecular curiosities; they are pivotal building blocks in a vast array of biologically active compounds, including pharmaceuticals and natural products.[1][5] Furthermore, their ability to form stable complexes with metals has cemented their role as indispensable ligands and organocatalysts in the field of asymmetric synthesis.[3][4][5] The precise spatial arrangement of the two amino groups in a chiral vicinal diamine is often the key to its biological activity or its efficacy as a catalyst, making the stereocontrolled synthesis of these molecules a critical endeavor for chemists. This guide provides a comprehensive overview of the principal strategies for the asymmetric synthesis of chiral vicinal diamines, offering insights into the underlying mechanisms and practical considerations for their application in research and drug development.

I. Strategic Approaches to the Asymmetric Synthesis of Chiral Vicinal Diamines

The synthesis of enantioenriched vicinal diamines can be broadly categorized into several key strategies, each with its own set of advantages and challenges. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol. The primary approaches include:

-

Asymmetric Diamination of Alkenes: The direct addition of two nitrogen atoms across a double bond.

-

Enantioselective Ring-Opening of Aziridines: The nucleophilic opening of a pre-formed three-membered nitrogen heterocycle.

-

Asymmetric Hydroamination of Allylic Amines: The addition of an N-H bond across a carbon-carbon double bond in a molecule already containing a nitrogen atom.

-

Reductive Coupling of Imines: The formation of a C-C bond between two imine molecules.

-

Diastereoselective Synthesis using Chiral Auxiliaries: The temporary attachment of a chiral moiety to guide the stereochemical outcome of a reaction.

-

Resolution of Racemic Diamines: The separation of a 50:50 mixture of enantiomers.

The following sections will delve into each of these strategies, providing mechanistic details, practical protocols, and comparative data to guide the synthetic chemist in their quest for these valuable molecules.

II. Asymmetric Diamination of Alkenes: A Direct Approach to 1,2-Diamine Synthesis

The direct diamination of alkenes represents a highly atom-economical and conceptually elegant approach to the synthesis of vicinal diamines.[6] This strategy involves the simultaneous or sequential addition of two nitrogen-containing groups across a carbon-carbon double bond. Significant progress has been made in developing catalytic and enantioselective versions of this transformation.

Mechanism and Key Catalytic Systems

A notable example is the iodine(I/III)-catalyzed enantioselective vicinal diamination of styrenes.[2][7][8] This method relies on a chirally modified aryliodine(I) catalyst that operates within an iodine(I/III) redox cycle, with a common oxidant like m-chloroperbenzoic acid (mCPBA).[2][7][8] The chiral environment provided by the catalyst directs the facial selectivity of the diamination, leading to high enantiomeric excesses.[2][7][8]

digraph "Asymmetric_Diamination_of_Styrenes" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes

Styrene [label="Styrene", fillcolor="#F1F3F4", fontcolor="#202124"];

NitrogenSource [label="Nitrogen Source\n(e.g., Bismesylimide)", fillcolor="#F1F3F4", fontcolor="#202124"];

ChiralIodineCatalyst [label="Chiral Iodine(I)\nCatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Oxidant [label="Oxidant\n(mCPBA)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

IodineIII_Intermediate [label="Chiral Iodine(III)\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"];

DiaminatedProduct [label="Enantioenriched\nVicinal Diamine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Styrene -> IodineIII_Intermediate [label="Coordination"];

NitrogenSource -> IodineIII_Intermediate;

ChiralIodineCatalyst -> IodineIII_Intermediate [label="Oxidation"];

Oxidant -> ChiralIodineCatalyst [style=dashed, label="Regeneration"];

IodineIII_Intermediate -> DiaminatedProduct [label="Diamination"];

}

<p><b>Figure1: Catalytic cycle for the asymmetric diamination of styrenes.

***

Another powerful method is the Sharpless Asymmetric Aminohydroxylation, which, while primarily yielding amino alcohols, can be adapted for diamination. This osmium-catalyzed process utilizes chiral ligands derived from cinchona alkaloids to achieve high enantioselectivity. The mechanism is believed to involve a [3+2] cycloaddition of the osmium-ligand complex to the alkene.

#### **Comparative Data for Asymmetric Diamination of Styrenes**

| Catalyst/Reagent | Alkene Substrate | Yield (%) | ee (%) | Reference |

| :--- | :--- | :--- | :--- | :--- |

| Chiral Iodine(I)/mCPBA | Styrene | 87 | 96 | |

| Chiral Iodine(I)/mCPBA | 4-Chlorostyrene | 82 | 95 | |

| Chiral Iodine(I)/mCPBA | 4-Methoxystyrene | 75 | 94 | |

| Rhodium(II) catalyst | Styrene | 73 | - | |

### **III. Enantioselective Ring-Opening of Aziridines: A Versatile Strategy**

The enantioselective ring-opening of meso-aziridines with a nitrogen nucleophile is a well-established and highly effective method for accessing chiral vicinal diamines. This approach relies on the desymmetrization of a prochiral starting material.

#### **Mechanism and Protocol**

A common protocol involves the use of trimethylsilyl azide (TMSN3) as the nucleophile in the presence of a chiral catalyst. Tridentate Schiff base chromium(III) complexes have been shown to be effective catalysts for this transformation. The catalyst coordinates to the aziridine, activating it for nucleophilic attack by the azide. The chiral ligands on the chromium center control the enantioselectivity of the ring-opening.

***

"dot">

```dot

digraph "Aziridine_Ring_Opening" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes

MesoAziridine [label="meso-Aziridine", fillcolor="#F1F3F4", fontcolor="#202124"];

TMSN3 [label="TMSN3", fillcolor="#F1F3F4", fontcolor="#202124"];

ChiralCatalyst [label="Chiral Cr(III) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ActivatedComplex [label="Activated Aziridine-Catalyst\nComplex", fillcolor="#FBBC05", fontcolor="#202124"];

AzidoAmine [label="β-Azido Amine", fillcolor="#34A853", fontcolor="#FFFFFF"];

ChiralDiamine [label="Chiral Vicinal Diamine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

MesoAziridine -> ActivatedComplex;

ChiralCatalyst -> ActivatedComplex;

TMSN3 -> ActivatedComplex [label="Nucleophilic Attack"];

ActivatedComplex -> AzidoAmine;

AzidoAmine -> ChiralDiamine [label="Reduction"];

}

Figure 2: Enantioselective ring-opening of a meso-aziridine.

Experimental Protocol: Asymmetric Ring-Opening of N-Benzoylcyclohexene Imine

To a solution of the chiral chromium(III) catalyst (0.05 mmol) in anhydrous acetonitrile (2 mL) at room temperature is added N-benzoylcyclohexene imine (1.0 mmol). The mixture is stirred for 10 minutes, and then trimethylsilyl azide (1.5 mmol) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting β-azido amine can be purified by column chromatography and subsequently reduced to the corresponding diamine.[9][10][11]

IV. Asymmetric Hydroamination of Allylic Amines: An Atom-Economical Approach

The hydroamination of allylic amines is an atom-economical method for synthesizing chiral vicinal diamines, as it involves the addition of an N-H bond across a C-C double bond.[12][13] Rhodium-catalyzed versions of this reaction have been developed that exhibit high enantioselectivity.[5][14][15][16]

Mechanism and Protocol

In a typical rhodium-catalyzed hydroamination, a chiral bisphosphine ligand, such as a BIPHEP derivative, is used to create a chiral catalytic environment.[14][16] The reaction proceeds through the coordination of the allylic amine to the rhodium center, followed by migratory insertion of the alkene into the Rh-N bond.

```dot

digraph "Hydroamination_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes

Start [label="Start: Allylic Amine & Nucleophile", fillcolor="#F1F3F4", fontcolor="#202124"];

Catalyst [label="Rh-Catalyst with Chiral Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Reaction [label="Hydroamination Reaction", fillcolor="#FBBC05", fontcolor="#202124"];

Purification [label="Purification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Product [label="Enantioenriched Vicinal Diamine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Start -> Reaction;

Catalyst -> Reaction;

Reaction -> Purification;

Purification -> Product;

}

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Catalytic Asymmetric Diamination of Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]

- 5. figshare.com [figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalytic Asymmetric Diamination of Styrenes [organic-chemistry.org]

- 8. [PDF] Catalytic Asymmetric Diamination of Styrenes. | Semantic Scholar [semanticscholar.org]

- 9. Enantioselective ring opening of meso aziridines catalyzed by Tridentate Schiff base chromium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sci-hub.box [sci-hub.box]

- 12. Stereocontrolled synthesis of vicinal diamines by organocatalytic asymmetric Mannich reaction of N-protected aminoacetaldehydes: formal synthesis of (-)-agelastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination [organic-chemistry.org]

- 14. Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

(R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine mechanism of action in catalysis

An In-depth Technical Guide on the Mechanism of Action of (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine, a prominent chiral diamine ligand, has carved a significant niche in the field of asymmetric catalysis. Its unique structural architecture, featuring a C2-symmetric backbone and tunable electronic and steric properties, allows for the highly efficient and stereoselective synthesis of chiral molecules. This guide provides a comprehensive overview of the mechanistic principles governing its catalytic activity, with a particular focus on its role in asymmetric hydrogenation and transfer hydrogenation reactions. We will dissect the intricate details of its coordination chemistry, the nature of the active catalytic species, and the key factors that dictate its remarkable enantioselectivity. This document serves as a technical resource for researchers and professionals seeking to leverage the capabilities of this versatile ligand in synthetic chemistry and drug development.

Introduction: The Architectural Advantages of (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine

(R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine, hereafter referred to as (R)-DMDPEN, is a chiral ligand renowned for its efficacy in a variety of metal-catalyzed asymmetric transformations. Its structure is characterized by a 1,2-diaminoethane backbone appended with a phenyl group and two N-methyl substituents. This specific arrangement confers a unique combination of steric bulk and electronic properties that are instrumental in its catalytic prowess.

The primary and tertiary amine functionalities allow for strong chelation to a metal center, forming a stable five-membered ring. The C2 symmetry of the ligand, when coordinated to a metal, creates a well-defined chiral environment that effectively discriminates between the two prochiral faces of a substrate. This facial discrimination is the cornerstone of its ability to induce high levels of enantioselectivity.

Core Mechanism of Action in Asymmetric Hydrogenation

The most well-documented application of (R)-DMDPEN is in the ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones. The generally accepted mechanism for this transformation is a concerted, outer-sphere pathway, which is a hallmark of Noyori-type hydrogenation catalysts.

Formation of the Active Catalytic Species

The catalytic cycle is initiated by the reaction of a ruthenium precursor, such as RuCl2(PPh3)3, with (R)-DMDPEN in the presence of a base. This leads to the formation of the active catalyst, a ruthenium hydride species, [RuH((R)-DMDPEN)(PPh3)2]Cl. The key features of this active catalyst are the presence of a nucleophilic hydride ligand and the chiral environment enforced by the (R)-DMDPEN ligand.

The Catalytic Cycle: A Step-by-Step Elucidation

The catalytic cycle can be broken down into the following key steps:

-

Substrate Coordination: The ketone substrate approaches the ruthenium hydride complex. A crucial non-covalent interaction occurs between the carbonyl oxygen of the ketone and the N-H proton of the (R)-DMDPEN ligand. This hydrogen bond plays a pivotal role in orienting the substrate for the subsequent hydride transfer.

-

Hydride Transfer: In a concerted fashion, the hydride ligand from the ruthenium center is transferred to the electrophilic carbonyl carbon of the ketone, while the proton from the N-H group of the ligand is transferred to the carbonyl oxygen. This occurs through a six-membered pericyclic transition state.

-

Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the ruthenium complex, and the catalyst is regenerated by the reaction with molecular hydrogen, restoring the ruthenium hydride species for the next catalytic cycle.

Figure 1: Simplified catalytic cycle for the Ru-(R)-DMDPEN catalyzed asymmetric hydrogenation of a ketone.

The Origin of Enantioselectivity

The high enantioselectivity observed in these reactions is a direct consequence of the steric and electronic interactions within the transition state. The phenyl group of the (R)-DMDPEN ligand creates a significant steric barrier, effectively blocking one of the prochiral faces of the ketone. This forces the ketone to adopt a specific orientation where the hydride transfer can only occur to the less hindered face, leading to the preferential formation of one enantiomer of the alcohol product.

Asymmetric Transfer Hydrogenation: A Mechanistic Analogue

(R)-DMDPEN is also highly effective in asymmetric transfer hydrogenation reactions, where a hydrogen donor, such as isopropanol or formic acid, is used in place of molecular hydrogen. The mechanism is largely analogous to that of asymmetric hydrogenation, with the key difference being the mode of catalyst regeneration.

In this case, the ruthenium catalyst is regenerated by a β-hydride elimination from the metal isopropoxide intermediate, which is formed after the initial hydride transfer to the substrate.

Experimental Workflow: Asymmetric Hydrogenation of Acetophenone

The following protocol provides a representative experimental procedure for the asymmetric hydrogenation of acetophenone using a Ru-(R)-DMDPEN catalyst.

Materials and Reagents

-

[RuCl2(PPh3)3]

-

(R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine ((R)-DMDPEN)

-

Potassium tert-butoxide (KOtBu)

-

Acetophenone

-

Anhydrous Isopropanol

-

Hydrogen gas (high purity)

-

High-pressure autoclave

Step-by-Step Protocol

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl2(PPh3)3] (0.01 mmol) and (R)-DMDPEN (0.012 mmol). Anhydrous isopropanol (10 mL) is added, and the mixture is stirred at 80°C for 30 minutes. A solution of KOtBu (0.02 mmol) in isopropanol (2 mL) is then added, and the mixture is stirred for an additional 10 minutes to form the active catalyst.

-

Reaction Setup: The autoclave is charged with acetophenone (1 mmol) and the freshly prepared catalyst solution.

-

Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to 10 atm of H2. The reaction is stirred at room temperature for 12 hours.

-

Work-up and Analysis: After the reaction, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC analysis.

Representative Data

| Substrate | Catalyst System | S/C Ratio | H2 Pressure (atm) | Time (h) | Conversion (%) | ee (%) |

| Acetophenone | Ru-(R)-DMDPEN | 100 | 10 | 12 | >99 | 98 (R) |

| 4'-Chloroacetophenone | Ru-(R)-DMDPEN | 100 | 10 | 12 | >99 | 97 (R) |

| 1-Tetralone | Ru-(R)-DMDPEN | 100 | 15 | 18 | >99 | 96 (S) |

Conclusion and Future Outlook

(R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine stands as a testament to the power of rational ligand design in asymmetric catalysis. Its well-defined mechanism of action, particularly in the context of asymmetric hydrogenation, provides a solid framework for understanding and predicting its catalytic behavior. The insights gained from studying this system continue to inform the development of new and more efficient catalytic processes for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. Future research will likely focus on expanding the substrate scope of (R)-DMDPEN-based catalysts and immobilizing these catalysts on solid supports for enhanced recyclability and industrial applicability.

References

-

Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 2002 , 41(12), 2008-2022. [Link]

-

Haack, K.-J.; Hashiguchi, S.; Fujii, A.; Ikariya, T.; Noyori, R. The Catalyst Precursor, Catalyst, and Intermediate in the RuII-Promoted Asymmetric Hydrogen Transfer between Alcohols and Ketones. Angewandte Chemie International Edition in English, 1997 , 36(3), 285-288. [Link]

-

Noyori, R.; Hashiguchi, S. Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 1997 , 30(2), 97-102. [Link]

A Guide to the Stereoselective Synthesis of (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 1,2-diamines are pivotal structural motifs in a vast array of biologically active molecules and serve as indispensable ligands in asymmetric catalysis.[1][2] Among these, (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine is a valuable building block in pharmaceutical synthesis. This technical guide provides a comprehensive overview of the stereoselective synthesis of this specific chiral diamine. We will delve into the strategic considerations for achieving high enantiopurity, focusing on a robust and widely applicable method: the diastereoselective reductive amination of a chiral precursor. This guide will offer a detailed, step-by-step protocol, an analysis of the underlying mechanistic principles, and insights into process optimization.

Introduction: The Significance of Chiral Vicinal Diamines

Enantiomerically pure vicinal diamines are fundamental components in numerous pharmaceuticals and are extensively utilized as chiral ligands and organocatalysts in asymmetric synthesis.[1][2] The precise spatial arrangement of the two amino groups is crucial for their biological activity and catalytic efficacy. The stereoselective synthesis of these compounds, therefore, remains a significant endeavor in modern organic chemistry.[3] (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine, with its defined stereochemistry and functional groups, presents a valuable synthetic target for the development of novel therapeutics and catalysts.

The primary challenge in synthesizing this molecule lies in the stereocontrol at the C1 position, bearing the phenyl group and the primary amine that will be dimethylated. This guide will focus on a practical and efficient strategy commencing from an accessible chiral precursor, (R)-phenylglycinol.

Strategic Approach: Diastereoselective Synthesis via a Chiral Auxiliary Precursor

A robust strategy for the synthesis of (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine involves a multi-step sequence starting from the commercially available and enantiopure (R)-phenylglycinol. This approach leverages the inherent chirality of the starting material to direct the stereochemistry of the final product.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic workflow for (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine.

This strategy offers several advantages:

-

Stereochemical Integrity: The chiral center from (R)-phenylglycinol is maintained throughout the synthesis, ensuring the desired (R)-configuration in the final product.

-

Versatility: The choice of protecting group and oxidation reagent can be tailored to specific laboratory conditions and substrate compatibility.

-

High Diastereoselectivity: The reductive amination step is typically highly diastereoselective, influenced by the existing stereocenter.

Detailed Synthetic Protocol

This section provides a detailed, step-by-step experimental protocol for the synthesis of (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine.

Step 1: Protection of the Amino Group of (R)-Phenylglycinol

The initial step involves the protection of the primary amine in (R)-phenylglycinol to prevent its interference in the subsequent oxidation step. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.

Protocol:

-

Dissolve (R)-phenylglycinol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, typically triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq), to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup, extracting the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected (R)-phenylglycinol.

| Parameter | Value | Reference |

| Starting Material | (R)-Phenylglycinol | Commercially Available |

| Reagent | Di-tert-butyl dicarbonate | Standard protecting agent |

| Typical Yield | >95% | General knowledge |

Step 2: Oxidation of the Protected Amino Alcohol

The protected amino alcohol is then oxidized to the corresponding aldehyde. Several mild oxidation methods can be employed to avoid over-oxidation to the carboxylic acid. The Swern oxidation or the use of Dess-Martin periodinane are excellent choices.

Protocol (using Dess-Martin Periodinane):

-

Dissolve the Boc-protected (R)-phenylglycinol (1.0 eq) in dry DCM.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously until the two layers become clear.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde. The aldehyde is often used in the next step without further purification.

| Parameter | Value | Reference |

| Oxidizing Agent | Dess-Martin Periodinane | Mild and selective |

| Typical Yield | >90% (crude) | General knowledge |

Step 3: Diastereoselective Reductive Amination

This is the key stereochemistry-defining step where the second amino group is introduced. The aldehyde is reacted with dimethylamine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), which is known to be effective for reductive aminations.

Protocol:

-

Dissolve the crude Boc-protected amino aldehyde (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or DCM.

-

Add a solution of dimethylamine (2.0 M in THF, 1.5 eq).

-

Stir the mixture for 30 minutes to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography on silica gel to yield the protected diamine.

| Parameter | Value | Reference |

| Amine Source | Dimethylamine | Target functional group |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective |

| Typical Diastereomeric Ratio | >95:5 | Expected for this substrate |

| Typical Yield | 70-85% | General knowledge |

Step 4: Deprotection of the Amino Group

The final step involves the removal of the Boc protecting group to yield the target (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine. This is typically achieved under acidic conditions.

Protocol:

-

Dissolve the purified Boc-protected diamine (1.0 eq) in DCM.

-

Add an excess of trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (4 M) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in water and basify with a strong base (e.g., 2 M NaOH) to a pH > 12.

-

Extract the free diamine with an organic solvent such as DCM or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

| Parameter | Value | Reference |

| Deprotecting Agent | Trifluoroacetic Acid (TFA) or HCl | Standard for Boc removal |

| Typical Yield | >90% | General knowledge |

Mechanistic Insights

The key to the high stereoselectivity of this synthesis lies in the diastereoselective reductive amination step. The existing stereocenter at the C1 position of the aldehyde intermediate directs the nucleophilic attack of the hydride from the reducing agent on the iminium ion intermediate.

Caption: Mechanism of diastereoselective reductive amination.

The bulky Boc-protecting group and the phenyl ring create a sterically hindered environment around the iminium ion. The hydride from the reducing agent preferentially attacks from the less sterically encumbered face, leading to the formation of the desired diastereomer.

Alternative Strategies and Future Perspectives

While the chiral auxiliary approach is highly effective, other strategies for the stereoselective synthesis of (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine are also being explored.

-

Asymmetric Hydrogenation: The direct asymmetric hydrogenation of a suitable enamine precursor using a chiral catalyst is a promising atom-economical approach.[4]

-

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines.[5] These methods often proceed under mild conditions and can provide excellent enantioselectivity.

The continued development of novel catalysts and biocatalytic systems will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this and other valuable chiral diamines.

Conclusion

The stereoselective synthesis of (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine is a critical process for the advancement of pharmaceutical and materials science. The diastereoselective reductive amination of a chiral precursor derived from (R)-phenylglycinol represents a reliable and scalable method to obtain this valuable compound in high enantiopurity. This guide has provided a detailed protocol, mechanistic insights, and a look into alternative synthetic strategies, offering a comprehensive resource for researchers in the field.

References

- Lee, B. J., Ickes, A. R., Gupta, A. K., Ensign, S. C., Ho, T. D., Tarasewicz, A., Vanable, E. P., Kortman, G. D., & Hull, K. L. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters, 24(30), 5513–5518.

- Chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. Wikipedia.

- Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers.

- Chiral auxiliaries are used to produce the desired stereoisomer of a given compound. Wikipedia.

- Lee, B. J., et al. (2022).

- Catalytic Asymmetric Synthesis of Vicinal Diamine Derivatives Through Enantioselective N-allylation Using Chiral Pi-Allyl Pd-c

- Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. (2022). PMC.

- Blaser, H. U., et al. Asymmetric reductive amination of ketones.

- Wu, Z., et al. (2022).

- Morales, M. R., Mellem, K. T., & Myers, A. G. (2013). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC.

- Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amin

- Zhang, Y., et al. (2020). Asymmetric Reductive Amination/Ring-Closing Cascade: Direct Synthesis of Enantioenriched Biaryl-Bridged NH Lactams. Semantic Scholar.

- Evans, D. A., et al. Chiral Auxiliaries in Asymmetric Synthesis.

- Chiral Auxiliaries. Sigma-Aldrich.

- Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.

- (1R,2R)-N,N′-Dimethyl-1,2-diphenylethane-1,2-diamine. Sigma-Aldrich.

- An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. (2026).

- Matos, K., & Pichlmair, S. (2007). Boron reagents for reductive amination.

Sources

- 1. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates [organic-chemistry.org]

An In-Depth Technical Guide to (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine: A Chiral Ligand for Asymmetric Synthesis

This guide provides a comprehensive technical overview of (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine, a valuable chiral diamine ligand in the field of asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's identifiers, physicochemical properties, synthesis, and its application in stereoselective transformations, underpinned by mechanistic insights and detailed experimental protocols.

Compound Identification and Core Properties

(R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine is a chiral diamine that has garnered attention for its efficacy as a ligand in a variety of metal-catalyzed asymmetric reactions. Its structure, featuring a stereogenic center and two nitrogen atoms with differing steric and electronic environments, is key to its ability to induce enantioselectivity.

Identifiers

For unambiguous identification and sourcing, the following identifiers are associated with (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine:

| Identifier | Value | Source |

| CAS Number | 174636-94-3 | PubChem[1] |

| IUPAC Name | (1R)-N',N'-dimethyl-1-phenylethane-1,2-diamine | PubChem[1] |

| Molecular Formula | C₁₀H₁₆N₂ | PubChem[1] |

| Molecular Weight | 164.25 g/mol | PubChem[1] |

| InChI | InChI=1S/C10H16N2/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3/t10-/m0/s1 | PubChem[1] |

| InChIKey | NPGAXSHDDOESHB-JTQLQIEISA-N | PubChem[1] |

| Canonical SMILES | CN(C)CN | PubChem[1] |

| Synonyms | (R)-N1,N1-Dimethyl-1-phenylethane-1,2-diamine, (1R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine, [(2R)-2-amino-2-phenylethyl]dimethylamine | PubChem[1] |

Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 164.131348519 Da | PubChem[1] |

| Topological Polar Surface Area | 29.3 Ų | PubChem[1] |

Synthesis of (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine

The synthesis of (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine typically starts from the commercially available and enantiopure precursor, (R)-(-)-2-phenylglycinol. The synthesis involves a two-step process: formation of an intermediate that is subsequently methylated. While a specific detailed protocol for the direct synthesis of the title compound is not widely published, a general and logical synthetic route is presented below, based on established organic chemistry principles. The causality behind the experimental choices is to first protect the primary amine and hydroxyl group to prevent side reactions during the methylation of the secondary amine, which is then deprotected to yield the final product.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the target diamine.

Application in Asymmetric Catalysis: The Henry Reaction

Chiral diamines are extensively used as ligands in metal-catalyzed asymmetric C-C bond-forming reactions. A prominent example is the asymmetric Henry (nitroaldol) reaction, which is a powerful tool for the synthesis of enantioenriched β-nitro alcohols, versatile precursors to β-amino alcohols and α-hydroxy carboxylic acids. The complex formed between a copper(II) salt and a chiral diamine like (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine can effectively catalyze the enantioselective addition of a nitroalkane to an aldehyde.

Proposed Catalytic Cycle

The catalytic cycle for the copper-diamine catalyzed asymmetric Henry reaction is proposed to proceed through the following key steps:

-

Ligand Exchange: The chiral diamine displaces weakly coordinating ligands on the copper(II) precursor to form the active chiral catalyst.

-

Deprotonation and Coordination: The copper complex acts as a Lewis acid, coordinating to the aldehyde to increase its electrophilicity. A base, either external or the diamine ligand itself, deprotonates the nitroalkane to form a nitronate anion.

-

Enantioselective C-C Bond Formation: The nitronate anion, held in a specific orientation within the chiral environment of the copper complex, attacks one of the enantiotopic faces of the coordinated aldehyde, leading to the formation of the C-C bond with high stereocontrol.

-

Protonation and Catalyst Regeneration: The resulting copper alkoxide is protonated to release the β-nitro alcohol product and regenerate the active catalyst.

Caption: Proposed catalytic cycle for the copper-diamine catalyzed asymmetric Henry reaction.

Exemplary Experimental Protocol: Asymmetric Henry Reaction

The following is a representative, detailed protocol for the asymmetric Henry reaction using a chiral diamine-copper catalyst system. This protocol is based on procedures for similar ligands and reactions and should be optimized for the specific substrate and the title ligand.[2][3]

Materials:

-

(R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Aldehyde (e.g., benzaldehyde)

-

Nitroalkane (e.g., nitromethane)

-

Solvent (e.g., ethanol)

-

Base (optional, e.g., triethylamine)

Procedure:

-

Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine (0.055 mmol, 5.5 mol%) and Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%) in ethanol (1.5 mL). Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral copper complex.

-

Reaction Setup: To the solution of the pre-formed catalyst, add the aldehyde (1 mmol, 1.0 equiv) followed by the nitroalkane (10 mmol, 10 equiv). If a base is used, it can be added at this stage.

-

Reaction Execution: Stir the reaction mixture at room temperature for the required time (typically 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) of the purified β-nitro alcohol by chiral high-performance liquid chromatography (HPLC).

Expected Outcome: For aromatic aldehydes, this type of catalytic system is known to produce the corresponding β-nitro alcohols in good to excellent yields (up to 95%) and with high enantioselectivities (up to 95% ee).[3]

Safety and Handling

(R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine is classified as a hazardous substance.[1]

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.[1]

-

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

(R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine is a chiral ligand with significant potential in asymmetric synthesis. Its straightforward synthesis from a readily available precursor and its demonstrated utility in forming highly enantioselective catalysts, particularly for C-C bond-forming reactions like the Henry reaction, make it a valuable tool for synthetic chemists. The mechanistic understanding of its role in catalysis allows for the rational design of experiments and the optimization of reaction conditions to achieve high levels of stereocontrol. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

- PubChem. (1R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine. National Center for Biotechnology Information.

- MDPI. Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand.

- Sci-Hub.

- PubChem. N,N'-dimethyl-1-phenylethane-1,2-diamine. National Center for Biotechnology Information.

- Sigma-Aldrich. (1R,2R)-N,N′-Dimethyl-1,2-diphenylethane-1,2-diamine.

- PubChem. (1R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine. National Center for Biotechnology Information.

Sources

The Architecture of Asymmetry: A Guide to the Discovery and Development of Novel Chiral Diamine Ligands

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Chirality

In the intricate world of molecular synthesis, the ability to control three-dimensional space is paramount. Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental tenet of biology and, consequently, of medicine and materials science. Nature almost exclusively produces one enantiomer of a chiral molecule, and the biological activity of pharmaceuticals is often dictated by a single stereoisomer. This reality places asymmetric catalysis at the heart of modern drug discovery and fine chemical production.[1][2][3]

Chiral diamine ligands have emerged as foundational pillars in this field.[4][5] When coordinated to a metal center, their precisely defined architecture creates a chiral pocket that directs the stereochemical outcome of a reaction, often with remarkable efficiency and selectivity. The journey from a conceptual ligand design to a robust, industrial-scale catalyst is a multidisciplinary endeavor, blending rational design, synthetic ingenuity, and rigorous screening.

This guide eschews a rigid, textbook format. Instead, it is structured to mirror the modern discovery workflow, from computational ideation to real-world application. It is written from the perspective of a field-proven scientist, aiming not just to present protocols but to illuminate the causality behind them—the "why" that transforms a procedure into a truly self-validating system. We will explore the foundational principles, delve into the synthetic and screening methodologies that accelerate discovery, and showcase the transformative power of these ligands in key catalytic reactions.

Chapter 1: Principles of Effective Chiral Diamine Ligand Design

The efficacy of a chiral diamine ligand is not accidental; it is the result of a delicate balance of structural and electronic features. Understanding these core principles is the first step in both rational design and the selection of existing ligands for a new transformation.

The primary function of the ligand is to create a sterically and electronically differentiated environment around the metal catalyst. This forces an incoming substrate to approach from a specific trajectory, favoring the formation of one enantiomeric product. Key design considerations include:

-

Structural Rigidity and Conformation: A well-defined and relatively rigid backbone is crucial. Conformational flexibility can lead to the existence of multiple competing reaction pathways and, consequently, a loss of enantioselectivity. Scaffolds based on cyclic structures (e.g., 1,2-diaminocyclohexane, or DACH) or those with bulky groups that restrict rotation (e.g., 1,2-diphenylethanediamine, or DPEN) are perennial favorites for this reason.[4]

-

Symmetry Elements: Many of the most successful chiral ligands possess a C2-axis of symmetry. This feature is advantageous because it reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity.

-

Steric and Electronic Tuning: The ability to systematically modify the ligand's structure is essential for optimizing performance for a specific substrate.[6] Substituents on the diamine backbone or on the nitrogen atoms can be altered to fine-tune the size of the chiral pocket (steric effects) or to modify the electron density at the metal center (electronic effects), which in turn influences catalytic activity and selectivity.[6][7] This modularity is a hallmark of "privileged ligands"—scaffolds that have proven effective across a wide range of reactions.[8]

Chapter 2: The Modern Ligand Discovery & Development Workflow

The contemporary approach to ligand discovery is a synergistic loop of computational design, targeted synthesis, and rapid screening. This workflow accelerates the identification of promising candidates and minimizes the costly and time-consuming process of trial-and-error synthesis.

In Silico Design: From Database Mining to Rational Construction

Before a single flask is charged, significant progress can be made at the computer. Computational chemistry provides powerful tools to identify and validate new ligand motifs.[9][10]

-

Database Screening: The process can begin by searching structural databases, like the Cambridge Structural Database (CSD), for existing molecular scaffolds that possess the desired geometric arrangement of coordinating nitrogen atoms.[11] This can uncover novel and non-obvious chiral backbones.

-

Functionality Mapping: For reactions with known or calculable transition states, computational methods can map the optimal spatial locations for functional groups on a ligand to stabilize the desired transition state and destabilize competing ones.[12] This provides a rational basis for ligand modification and optimization.

-

Mechanism-Driven Design: A deep understanding of the reaction mechanism allows for the design of ligands tailored to stabilize key intermediates or transition states. For instance, in Noyori-type asymmetric transfer hydrogenation, the diamine ligand is understood to participate directly in the hydrogen transfer step via a metal-ligand bifunctional mechanism.[7][13] Ligands can therefore be designed to enhance this cooperativity.

Below is a conceptual workflow illustrating the modern, integrated approach to ligand discovery.

High-Throughput Screening (HTS) for Catalyst Discovery

Once a library of potential ligands is synthesized, the challenge lies in rapidly identifying the most effective ones. High-throughput experimentation (HTE) allows for the parallel execution and analysis of hundreds of reactions, dramatically accelerating this process.[14][15]

Key analytical techniques adapted for HTS of enantioselective reactions include:

-

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules. This allows for the rapid determination of enantiomeric excess (ee) directly in multi-well plates.[14][16][17]

-

Fluorescence-Based Assays: An indicator displacement assay can be designed where the product amine displaces a fluorophore, leading to a "turn-on" fluorescence signal that correlates with product concentration (yield).[14]

-

Chromatography and Mass Spectrometry: Parallel HPLC or SFC (Supercritical Fluid Chromatography) systems equipped with chiral columns, coupled with mass spectrometry, can provide definitive yield and ee data for complex reaction mixtures.

Experimental Protocol: High-Throughput Screening of a Chiral Amine Synthesis via CD

This protocol describes a general workflow for rapidly determining the enantiomeric excess of an α-chiral primary amine product using a CD plate reader.[14]

Materials:

-

96-well microtiter plates (UV-transparent).

-

Crude reaction mixtures containing the chiral amine product.

-

Solution of a CD-active metal complex (e.g., Fe(II) or Cu(II) triflate) in a suitable solvent (e.g., acetonitrile).

-

Automated liquid handling system or multichannel pipettes.

-

CD plate reader.

Step-by-Step Procedure:

-

Plate Preparation: In each well of the 96-well plate, dispense a precise volume of the CD-active metal complex solution.

-

Sample Addition: Using a liquid handler, transfer a small, defined aliquot of each crude reaction mixture from the reaction plate to the corresponding well of the analysis plate.

-

Complexation: Gently agitate the plate for a few minutes to ensure complete complexation of the chiral amine product with the metal center. This in-situ formation of a chiral metal complex is what generates a measurable CD signal.

-

Calibration: In separate wells, prepare calibration standards using known concentrations and enantiomeric ratios of the pure product amine to generate a calibration curve.

-

CD Measurement: Place the plate into the CD plate reader and measure the CD signal at the wavelength of maximum absorbance (λ_max) for the chiral complex.

-

Data Analysis: Using the calibration curve, convert the measured CD signal for each reaction well into a value for enantiomeric excess (% ee). The entire plate can often be read in a matter of minutes.[17]

Self-Validation: The trustworthiness of this protocol is ensured by the parallel analysis of calibration standards. Any instrumental drift or systematic error will be immediately apparent from the standards, allowing for correction or invalidation of the run. The speed and low sample consumption make it an ideal primary screen to identify promising "hit" catalysts for further, more rigorous analysis.

Chapter 3: Synthesis of Privileged Chiral Diamine Scaffolds

The synthesis of the ligand itself is a critical step. While some ligands are derived from the natural chiral pool, many modern, high-performance ligands require sophisticated asymmetric synthesis.

A powerful method for creating C2-symmetric vicinal diamines is the chiral diboron-templated asymmetric reductive coupling of imines .[6][7] This approach offers high diastereoselectivity and enantioselectivity in a single step.

Experimental Protocol: Synthesis of a Polymeric Chiral Diamine Ligand (Conceptual)

This protocol is based on the innovative work developing polymeric diamine ligands for recyclable catalysts.[6][7]

Materials:

-

Bisaldimine monomer (DI).

-

Chiral diboron reagent (CDB), e.g., derived from a chiral pinanediol.

-

Anhydrous tetrahydrofuran (THF).

-

Reducing agent (e.g., sodium borohydride).

-

Standard Schlenk line and glassware for air-sensitive chemistry.

Step-by-Step Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the bisaldimine monomer (1.0 mmol) and the chiral diboron reagent (1.0 mmol) in anhydrous THF (4 mL) in a dry Schlenk flask.

-

Coupling Reaction: Stir the reaction mixture at room temperature (25 °C) for 24 hours. During this time, the diboron reagent templates the asymmetric coupling of the two imine units.

-

Reduction: Cool the reaction mixture and carefully add the reducing agent to reduce the intermediate species, yielding the polymeric diamine structure.

-

Workup and Isolation: Quench the reaction with an appropriate aqueous solution. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO4).

-

Purification: Remove the solvent under reduced pressure. The resulting polymeric ligand can be purified by precipitation or size-exclusion chromatography.

-

Characterization: Confirm the structure and purity of the polymeric ligand using NMR spectroscopy, gel permeation chromatography (GPC) to determine molecular weight distribution, and elemental analysis.

Causality: The choice of a chiral diboron template is key to the success of this synthesis. It pre-organizes the two imine molecules in a specific chiral orientation prior to the C-C bond-forming and reduction steps, thereby locking in the desired stereochemistry with high fidelity.[6] The polymeric nature of the final ligand is designed to facilitate catalyst recycling, a crucial consideration for industrial applications.[7][18]

Chapter 4: Applications in Modern Asymmetric Catalysis

The true measure of a chiral diamine ligand is its performance in catalysis. These ligands have enabled breakthroughs in numerous transformations critical to the pharmaceutical and chemical industries.

Asymmetric (Transfer) Hydrogenation

Perhaps the most celebrated application of chiral diamines is in the hydrogenation of ketones and imines. The catalysts developed by Ryoji Noyori (Nobel Prize in Chemistry, 2001) are benchmarks in this field.[4] These systems typically involve a Ruthenium(II) or Iridium(III) center complexed with a chiral diamine and, often, a phosphine ligand.[13][19] They are highly effective for producing chiral alcohols and amines, which are ubiquitous intermediates in drug synthesis.[20][21]

The development of polymeric diamine ligands has led to highly efficient and recyclable Iridium catalysts for asymmetric transfer hydrogenation (ATH), achieving excellent enantioselectivities (up to 99% ee) and exceptionally high turnover numbers (TONs), demonstrating their industrial viability.[6][7]

The general mechanism for a Noyori-type transfer hydrogenation catalyst highlights the ligand's active role.

Enantioselective C–H Functionalization

Directly converting ubiquitous C–H bonds into valuable functional groups is a major goal in modern synthesis. Controlling the stereoselectivity of this process is a significant challenge. Chiral diamines and related amino acid-derived ligands are proving to be powerful tools in this arena, enabling the enantioselective C–H activation and functionalization of C(sp2)–H and C(sp3)–H bonds with transition-metal catalysts like Palladium and Rhodium.[22][23][24]

Other Key Transformations

The utility of chiral diamine ligands extends far beyond hydrogenation. They are instrumental in a wide array of other reactions:

-

Copper-Catalyzed Reactions: Diamine ligands have enabled milder conditions for classic copper-catalyzed reactions like the Goldberg and Ullmann couplings, which are crucial for forming C-N and C-O bonds.[25] They are also used in asymmetric Henry reactions to synthesize chiral nitroalcohols, key precursors for drugs like linezolid.[26][27]

-

Asymmetric Allylation: Chiral diamines can serve as ligands or auxiliaries in the asymmetric allylation of aldehydes and imines, a powerful method for constructing chiral homoallylic alcohols and amines.[9]

-

Lithiation Chemistry: Chiral tertiary diamines, most famously (-)-sparteine and its synthetic surrogates, are used to control the stereochemistry of carbanion chemistry, enabling enantioselective deprotonation and subsequent functionalization.[28]

Data Summary: Performance of Chiral Diamine Ligands in Asymmetric Catalysis

The following table summarizes representative performance data for various transformations, highlighting the high selectivities achievable.

| Reaction Type | Catalyst/Ligand System | Substrate Example | Yield (%) | ee (%) | Reference |

| Transfer Hydrogenation | [Cp*Ir(OTf)(TsDPEN)] | Acetophenone | >99 | 97 | [4] |

| Transfer Hydrogenation | Ir-Polymeric Diamine (Ir-PDA-6d) | 2-oxo-2-phenylacetic acid | 98 | 98 | [6][7] |

| Hydrogenation | [RuCl2(diphosphine)(DACH)] | Aromatic Ketones | 98-100 | 98-99.5 | [13] |

| Hydrogenation | Ir-PNN (Unsymmetrical Diamine) | 1-(naphthalen-2-yl)ethan-1-one | >99 | 99 | [19] |

| Henry Reaction | Cu(OAc)2 / Bis(sulfonamide)-diamine | Carbamate-acetaldehyde | 92 | 94 | [26][27] |

| C-H Arylation | Pd(OAc)2 / Chiral Amino Acid | 2-Alkylpyridine | 70-90 | 80-95 | [22] |

Conclusion and Future Outlook

The discovery and development of novel chiral diamine ligands continue to be a vibrant and impactful area of chemical research. The journey from concept to application has been revolutionized by the integration of computational design and high-throughput screening, creating a powerful engine for innovation.

The future of the field points toward several exciting directions:

-

Sustainable Catalysis: The development of recyclable catalysts, such as those based on polymeric diamine ligands, will become increasingly important for large-scale, green chemical manufacturing.[6][7]

-

Biomimetic Approaches: Designing ligands that mimic the active sites of enzymes holds promise for achieving catalyst performance in environmentally benign solvents like water, with high reactivity and selectivity.[8][29]

-

Machine Learning and AI: As datasets from HTS campaigns grow, machine learning algorithms will play a larger role in predicting the performance of new ligand-catalyst combinations, further accelerating the discovery cycle.

-

New Applications: Chiral diamines are also being explored beyond catalysis, with recent studies showing their potential as novel antiviral and fungicidal agents for crop protection.[30]

For researchers in drug development and process chemistry, a deep understanding of the principles and workflows outlined in this guide is not merely academic—it is essential for navigating the complex landscape of modern asymmetric synthesis and for unlocking new pathways to the chiral molecules that will define the next generation of therapeutics and advanced materials.

References

-

Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

-

Gessner, V. H., et al. (2002). Computer-Aided Design of Chiral Ligands. Part III. A Novel Ligand for Asymmetric Allylation Designed Using Computational Techniques. Organic Letters. [Link]

-

Parr, J., et al. (2020). Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules. New Journal of Chemistry. [Link]

-

Gessner, V. H., et al. (2002). Computer-aided design of chiral ligands. Part III. A novel ligand for asymmetric allylation designed using computational techniques. PubMed. [Link]

-

St-Jean, F., et al. (2002). Computer-Aided Design of Chiral Ligands. Part 2. Functionality Mapping as a Method To Identify Stereocontrol Elements for Asymmetric Reactions. The Journal of Organic Chemistry. [Link]

-

Lanter, J. C., et al. (2002). Computer-aided design of chiral ligands. Part I. Database search methods to identify chiral ligand types for asymmetric reactions. PubMed. [Link]

-

Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]

-

Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. National Institutes of Health. [Link]

-

Inam, M. A., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]

-

Muller, P., et al. (2006). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews. [Link]

-

Zhang, L., et al. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. The Journal of Organic Chemistry. [Link]

-

Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PubMed. [Link]

-

Gessner, V. H., et al. (2002). Computer-Aided Design of Chiral Ligands. Part III. A Novel Ligand for Asymmetric Allylation Designed Using Computational Techniques. ResearchGate. [Link]

-

Bey, J. L., et al. (2020). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. National Institutes of Health. [Link]

-

Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

-

Magano, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

-

Unknown Author. High-Throughput Screening Techniques in Catalysis. SlidePlayer. [Link]

-

Nefzi, A., et al. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. National Institutes of Health. [Link]

-

Magano, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health. [Link]

-

Wang, Y., et al. (2021). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. MDPI. [Link]

-

Unknown Author. C−H activation with chiral bidentate ligands. ResearchGate. [Link]

-